molecular formula C21H16N2O4 B11954178 Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 853317-73-4

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Cat. No.: B11954178
CAS No.: 853317-73-4
M. Wt: 360.4 g/mol
InChI Key: XLWODQFWIFTFGS-UHFFFAOYSA-N
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Description

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS: 853317-73-4) is a heterocyclic compound with the molecular formula C21H16N2O4 and a monoisotopic mass of 360.111007 . Its structure features a pyrrolo[2,1-a]phthalazine core substituted with a phenyl group at position 6 and two methyl ester groups at positions 1 and 2. This compound is primarily studied for its synthetic utility in [3+2] dipolar cycloadditions and as a precursor for bioactive derivatives .

Properties

CAS No.

853317-73-4

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C21H16N2O4/c1-26-20(24)16-12-23-19(17(16)21(25)27-2)15-11-7-6-10-14(15)18(22-23)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

XLWODQFWIFTFGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C1C(=O)OC)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) favor cyclization and esterification by stabilizing charged intermediates.

  • Elevated temperatures (80–100°C) accelerate annulation but risk decomposition of sensitive intermediates.

Catalytic Systems

  • Triphenylphosphine (PPh₃): Enhances DMAD reactivity via phosphorane intermediate formation.

  • Triethylamine (Et₃N): Neutralizes HCl byproducts during chlorination steps, preventing acid-catalyzed side reactions.

Purification Challenges

  • Column chromatography with silica gel and ethyl acetate/petroleum ether mixtures is essential for removing unreacted DMAD and phosphine byproducts.

  • Recrystallization from ethanol/water mixtures improves purity to ≥98%.

Analytical and Industrial Considerations

Quality Control

  • HPLC analysis confirms purity using a C18 column and acetonitrile/water mobile phase.

  • Mass spectrometry (ESI-MS): Molecular ion peak at m/z 360.4 [M]⁺ aligns with the theoretical molecular weight.

Scale-Up Feasibility

  • Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic steps.

  • Cost drivers: DMAD and phenylhydrazine account for 60–70% of raw material costs .

Chemical Reactions Analysis

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents.

Scientific Research Applications

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the growth of cancer cells by interfering with key cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Core Structure Key Substituents Reference
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate Pyrrolo[2,1-a]phthalazine 6-phenyl; 1,2-dimethyl ester
Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14d) Pyrrolo[2,1-f][1,2,4]triazine 7-methyl; 2-phenyl; 4-(p-tolyl); 5,6-dimethyl ester
Dimethyl 3-(2,4-bis(2-methoxy-2-oxoethoxy)benzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (6a) Pyrrolo[2,1-a]phthalazine 3-(substituted benzoyl); 1,2-dimethyl ester
Dimethyl 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate (1) Pyrrolo[2,1-a]isoquinoline 3-(benzimidazolyl); 1,2-dimethyl ester

Key Observations :

  • The target compound’s 6-phenyl substitution contrasts with triazine derivatives (e.g., 14d ), which feature substituents at positions 4 and 7 .
  • Hybrid systems like 1 incorporate benzoimidazole or isoquinoline moieties, expanding π-conjugation and biological activity .

Key Observations :

  • Microwave and ultrasound methods significantly improve yields (e.g., 6a at 82% ) compared to classical heating .
  • Lower yields (e.g., 29% for compound 1 ) may arise from steric hindrance in hybrid systems .

Physicochemical Properties

Compound Melting Point (°C) Spectroscopic Data (Notable Features) Reference
Target compound Not reported IR: Ester C=O stretches (~1738 cm⁻¹); 1H-NMR: Aromatic protons at δ7.61–9.07
14d 191–192 1H-NMR: δ7.76–8.93 (aromatic); EI-MS: m/z 483.2 [M+H]+
6a Oil (yellow) IR: Dual C=O stretches (1738, 1706 cm⁻¹); 1H-NMR: δ6.54–9.07 (complex splitting)
1 Not reported 13C-NMR: δ167.0 (ester C=O); ESI-HRMS: m/z 400.1297 [M+H]+

Key Observations :

  • Crystallinity varies: 14d forms crystalline solids (m.p. 191–192°C), while 6a remains an oil, likely due to flexible substituents .
  • NMR data for the target compound aligns with aromatic and ester proton environments seen in analogs .

Biological Activity

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS Number: 853317-73-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C21H16N2O4 and a molecular weight of 360.4 g/mol. The compound features a pyrrolo-phthalazine core structure, which is significant for its biological activity.

PropertyValue
Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
CAS Number 853317-73-4
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolo and phthalazine moieties. Research indicates that this compound can be synthesized using various catalytic methods, which enhance yield and purity .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results compared to standard antioxidants .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that the compound can inhibit the proliferation of several cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects, with particular focus on apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of this compound. It appears to exert protective effects against neuronal cell death induced by oxidative stressors. This activity is particularly relevant for developing therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound in cellular models. Results indicated a reduction in reactive oxygen species (ROS) levels by up to 50% in treated cells compared to controls .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (by approximately 70%) at concentrations above 10 µM after 48 hours of exposure .
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, the compound significantly reduced cell death and increased survival rates by approximately 40% compared to untreated controls .

Q & A

What are the optimal synthetic conditions for achieving high yields of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate?

Basic Research Question
Microwave-assisted synthesis significantly outperforms conventional heating and ultrasonication. Under microwave irradiation, yields reached 82%, compared to 55% (classical heating) and 81% (ultrasound). The reaction time is reduced due to efficient energy transfer, minimizing side reactions like hydrolysis of ester groups. Key parameters include solvent selection (dry tetrahydrofuran or dioxane), stoichiometric control of alkynes, and catalyst use (e.g., triethylamine for dipolar cycloadditions) .

Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Basic Research Question
1H-NMR (500 MHz, CDCl3) confirms regioselectivity via aromatic proton splitting patterns (e.g., δ9.07 ppm for H-10, δ8.42 ppm for H-6). IR spectroscopy identifies ester carbonyl stretches (1738–1706 cm⁻¹) and keto groups (1629 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z 399.2178 [M⁺]). Single-crystal X-ray diffraction provides bond angles and dihedral angles (e.g., 80.93° between pyrrolophthalazine and phenyl rings), while π-π interactions (3.47–3.94 Å) stabilize the crystal lattice .

How can researchers resolve contradictions in spectral data, such as unexpected coupling constants or tautomeric forms?

Advanced Research Question
Contradictions in coupling constants (e.g., J = 1.9 Hz for protons in skewed ester groups) may arise from tautomerism or conformational flexibility. Use variable-temperature NMR to assess dynamic equilibria, as tautomer interconversion rates (~0.04 sec at −10°C) affect splitting patterns. Density Functional Theory (DFT) calculations model preferred tautomeric forms (e.g., skewed vs. planar carboxylate orientations) and validate experimental coupling constants. Cross-validate with X-ray crystallography to confirm dominant conformers .

What strategies minimize side reactions during Huisgen [3 + 2] cycloadditions involving this compound?

Advanced Research Question
Side reactions like over-cyclization or alkyne dimerization are mitigated by:

  • Stoichiometric control : Limit dimethyl acetylenedicarboxylate (DMAD) to 1.2 equivalents to avoid competing reactions with starting materials .
  • Inert atmospheres : Use nitrogen/argon to prevent oxidation of ylides or intermediates.
  • Catalyst optimization : Triethylamine (1.1 eq.) enhances dipolarophile reactivity without promoting base-mediated decomposition.
  • HPLC-MS monitoring : Detect early-stage byproducts (e.g., pyrrolo[1,2-a]benzimidazoles) and adjust reaction time or temperature .

How do π-π interactions and crystal packing influence the compound’s stability and reactivity?

Advanced Research Question
In the crystal lattice, π-π stacking between pyrrolophthalazine rings (3.47 Å vertical distance) stabilizes the structure against thermal degradation. These interactions also reduce solubility in nonpolar solvents, guiding recrystallization protocols (e.g., dichloromethane/methanol). Computational Hirshfeld surface analysis quantifies interaction contributions (e.g., C–H···O vs. π-π), while differential scanning calorimetry (DSC) correlates packing density with melting behavior .

What computational methods validate experimental reaction mechanisms for derivatives of this compound?

Advanced Research Question
Quantum-chemical calculations (e.g., M06-2X/6-31G*) model transition states for 1,3-dipolar cycloadditions, confirming regioselectivity (e.g., endo vs. exo pathways). Molecular dynamics simulations predict solvent effects on reaction kinetics, while Natural Bond Orbital (NBO) analysis identifies charge transfer interactions stabilizing ylide intermediates. Cross-correlate with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates .

How can researchers optimize regioselectivity in Huisgen cycloadditions to synthesize analogs?

Advanced Research Question
Regioselectivity is controlled by:

  • Dipolarophile activation : Electron-deficient alkynes (e.g., DMAD) favor nucleophilic attack at the β-position of ylides.
  • Steric effects : Bulky substituents on the phthalazine ring direct cycloaddition to less hindered positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, enhancing selectivity. Validate outcomes via 2D-NMR (NOESY for spatial proximity) and X-ray crystallography .

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